Benzamide, N-benzoyl-4-nitro-N-phenyl-
Description
Benzamide, N-benzoyl-4-nitro-N-phenyl- is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) and a phenyl group (C₆H₅) attached to the amide nitrogen, with a nitro (-NO₂) substituent at the para position of the benzamide ring. This compound is synthesized through a multi-step process:
Benzoylation: Reacting 4-amino benzamide with benzoyl chloride to form N-benzoyl-4-amino benzamide .
Diazotization: The amino group is diazotized and coupled with phenolic derivatives to introduce the nitro group and other substituents .
Key structural features include:
- Electron-withdrawing nitro group at position 4, enhancing electrophilic reactivity.
- Bulky N-benzoyl and N-phenyl groups, influencing steric hindrance and solubility.
Properties
CAS No. |
61582-59-0 |
|---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-benzoyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)20(24)16-11-13-18(14-12-16)22(25)26/h1-14H |
InChI Key |
DYNSJPGXWOSLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-benzoyl-4-nitro-N-phenyl- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of catalysts and solvents to enhance the reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-benzoyl-4-nitro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as dichloromethane and catalysts like ZrCl4 are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Benzamide, N-benzoyl-4-nitro-N-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of benzamide, N-benzoyl-4-nitro-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Electronic Effects
- Nitro Group Position : The para-nitro group (as in the target compound) maximizes resonance stabilization, whereas meta-nitro (e.g., 4-methoxy-3-nitro-N-phenylbenzamide) introduces steric and electronic asymmetry .
- N-Substituents: Benzoyl/Phenyl Groups: Increase hydrophobicity and reduce solubility in polar solvents compared to alkyl substituents (e.g., N-benzyl or branched alkyl groups) . Benzyl vs.
Research Findings and Data
Physical Properties
Key Differences in Reactivity
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